Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester
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Overview
Description
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, a chlorophenyl group, and a phenylamino group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with 2-chloroaniline under basic conditions to form the intermediate product. This intermediate is then reacted with phenyl isocyanate to yield the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE can be compared with similar compounds such as:
ETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]ACETATE: Similar in structure but with different substituents, leading to variations in biological activity and applications.
The uniqueness of ETHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H16ClF3N2O3 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
ethyl 2-anilino-2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C18H16ClF3N2O3/c1-2-27-16(26)17(18(20,21)22,23-12-8-4-3-5-9-12)24-15(25)13-10-6-7-11-14(13)19/h3-11,23H,2H2,1H3,(H,24,25) |
InChI Key |
OVDOYGFZHUMMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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